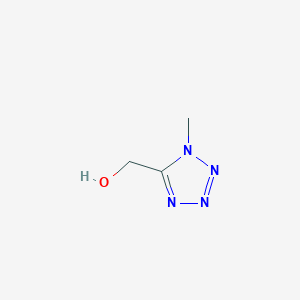

1-Methyl-1H-tetrazole-5-methanol

Description

Contextualization within the Tetrazole Class of Heterocycles

Tetrazoles are a class of synthetic, five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom. nih.gov This nitrogen-rich structure confers upon them a high degree of stability and unique electronic properties. mdpi.com The tetrazole ring is considered a bioisostere of the carboxylic acid group, meaning it can often be substituted for a carboxylic acid in a drug molecule without a significant loss of biological activity. nih.gov This is due to their comparable pKa values and planar structures, allowing them to engage in similar interactions, such as hydrogen bonding, with biological targets. nih.gov

The tetrazole moiety is a key component in several commercially available drugs, highlighting its importance in pharmaceutical development. thieme-connect.com Beyond pharmaceuticals, the high nitrogen content and energetic nature of the tetrazole ring make its derivatives valuable in the development of high-energy-density materials (HEDMs), such as explosives and propellants, where they can decompose to produce large volumes of nitrogen gas. mdpi.comresearchgate.net

Table 1: Comparison of Physicochemical Properties of Tetrazole and Carboxylic Acid Groups

| Property | Tetrazole Ring | Carboxylic Acid Group | Significance in Bioisosterism |

| Acidity (pKa) | ~4.5 - 5.0 | ~4.0 - 5.0 | Similar acidity ensures comparable ionization state at physiological pH. |

| Geometry | Planar | Planar | Similar spatial arrangement allows for analogous binding to receptors. |

| Hydrogen Bonding | Acts as H-bond acceptor | Acts as H-bond donor and acceptor | Capable of mimicking key intermolecular interactions. |

| Metabolic Stability | Generally high | Susceptible to various metabolic pathways | Offers improved pharmacokinetic profiles in drug candidates. nih.govnih.gov |

Structural Characteristics and Chemical Significance of the 1-Methyl-1H-tetrazole Scaffold

The structure of 1-Methyl-1H-tetrazole-5-methanol is defined by a tetrazole ring with two specific substituents that dictate its chemical character and utility.

First, the methyl group at the N-1 position is crucial as it resolves the tautomerism inherent to 5-substituted 1H-tetrazoles. nih.gov Unsubstituted tetrazoles can exist in two tautomeric forms (1H and 2H), but N-alkylation fixes the molecule into a single, stable isomer. This structural rigidity is highly advantageous in medicinal chemistry, as it presents a defined pharmacophore for interaction with biological targets, leading to more predictable structure-activity relationships. The presence of the substituent at the N-1 position focuses potential intermolecular interactions, such as hydrogen bonding, onto the other nitrogen atoms of the ring. acs.org

Second, the methanol (B129727) (-CH2OH) group at the C-5 position is a key functional handle. The C-5 position of the tetrazole ring is a common site for derivatization. nih.gov The primary alcohol of the methanol group can be readily oxidized to an aldehyde or carboxylic acid, or it can participate in esterification and etherification reactions. This allows 1-Methyl-1H-tetrazole-5-methanol to serve as a versatile synthon, or building block, for incorporating the 1-methyltetrazole (B91406) moiety into more elaborate structures. For instance, related compounds like 1-methyl-1H-tetrazole-5-thiol have been used as nucleophiles in ring-opening reactions to create complex aminocyclopentitols, demonstrating the synthetic utility of such C-5 functionalized scaffolds. mdpi.com

Table 2: Physicochemical Properties of 1-Methyl-1H-tetrazole-5-methanol

| Property | Value |

| IUPAC Name | (1-methyltetrazol-5-yl)methanol americanelements.com |

| Molecular Formula | C3H6N4O |

| Molecular Weight | 114.11 g/mol |

| Boiling Point | 436.457 °C at 760 mmHg americanelements.com |

| Density | 1.221 g/cm³ americanelements.com |

| Appearance | Colorless to yellow liquid, or white to yellow solid americanelements.com |

Properties

IUPAC Name |

(1-methyltetrazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c1-7-3(2-8)4-5-6-7/h8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLNFNPKVSGUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Precursors

Strategies for the Formation of the 1-Methyl-1H-tetrazole Core

The construction of the 1-methyl-1H-tetrazole nucleus is a foundational step in the synthesis of the target molecule. The most prevalent and versatile method for forming the tetrazole ring itself is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). thieme-connect.com To achieve the specific 1-methyl substitution pattern, two general strategies are employed:

Direct Cycloaddition with a Methylated Precursor: This approach involves the reaction of methyl isocyanide with an azide source or, more commonly, the methylation of a pre-formed 5-substituted-1H-tetrazole.

Stepwise Construction and N-Methylation: A 5-substituted-1H-tetrazole can be synthesized first, followed by a selective N-methylation step. Controlling the regioselectivity of this methylation to favor the N-1 position over the N-2 position is a critical challenge, often influenced by the nature of the C-5 substituent and the choice of alkylating agent and reaction conditions.

A common precursor for many 1-substituted tetrazoles is 4-methylthiosemicarbazide, which can undergo cyclization and subsequent chemical modifications to yield the desired 1-methyl-1H-tetrazole core. google.com

Synthetic Routes to the C-5 Functionalized Tetrazole System

With the 1-methyl-1H-tetrazole core established, the introduction of the methanol (B129727) group at the C-5 position is the next critical phase. Direct introduction is uncommon; therefore, multi-step sequences involving a C-5 precursor functional group are typically employed.

A highly effective strategy involves the synthesis of a 1-substituted tetrazole-5-carbaldehyde , which can then be readily reduced to the corresponding primary alcohol. However, the synthesis of these aldehyde intermediates has been noted as challenging, with many historical methods being lengthy or employing hazardous reagents. beilstein-journals.orgnih.gov A more recent and efficient approach involves the Passerini three-component reaction to generate an α-hydroxy tetrazole, which is then oxidized to the key aldehyde intermediate via Swern oxidation. beilstein-journals.org This aldehyde serves as a direct precursor to 1-Methyl-1H-tetrazole-5-methanol through standard reduction protocols using agents like sodium borohydride.

Another viable precursor is the corresponding carboxylic acid or its ester, (1-methyl-1H-tetrazole-5-yl)-acetic acid, which can be reduced to the target alcohol. icm.edu.pl

The table below summarizes a potential synthetic pathway starting from a nitrile precursor.

| Step | Reactants | Reagents & Conditions | Product | Yield |

| 1 | Acetonitrile, Sodium Azide | Zinc Bromide (catalyst), Water, Reflux | 5-Methyltetrazole | Optimized |

| 2 | 5-Methyltetrazole | Methylating Agent (e.g., Methyl Iodide), Base | 1-Methyl-5-substituted-tetrazole (precursor) | Variable |

| 3 | 1-Methyl-tetrazole precursor | Oxidizing Agent (for side-chain oxidation) | 1-Methyl-1H-tetrazole-5-carboxylic acid | - |

| 4 | 1-Methyl-1H-tetrazole-5-carboxylic acid | Reducing Agent (e.g., LiAlH₄) | 1-Methyl-1H-tetrazole-5-methanol | Good |

Derivatization Approaches from Analogous 5-Substituted 1H-Tetrazoles (e.g., Thiol Derivatives)

A versatile and widely used precursor for C-5 functionalization is 1-methyl-1H-tetrazole-5-thiol . This compound is readily prepared and commercially available, serving as a flexible starting point for various derivatives. google.comsemanticscholar.org The thiol group can be manipulated through several chemical transformations to eventually yield the C-5 methanol group.

One potential pathway involves the nucleophilic attack of the thiol. For instance, the thiol can be used in the ring-opening of epoxides, such as epichlorohydrin (B41342) or glycidol, to introduce a hydroxypropyl or dihydroxypropyl side chain at the sulfur atom. semanticscholar.org Subsequent chemical steps, such as desulfurization and chain modification, would be necessary to arrive at the final methanol functionality.

The reactivity of 1-methyl-1H-tetrazole-5-thiol is demonstrated in the following reactions:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| 1-methyl-1H-tetrazole-5-thiol | Epichlorohydrin | Neat, Room Temperature | 1-chloro-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol | semanticscholar.org |

| 1-methyl-1H-tetrazole-5-thiol | Glycidol | Toluene, Room Temperature, 2 days | 3-[(1-methyl-1H-tetrazol-5-yl)thio]propane-1,2-diol | semanticscholar.org |

| 1-methyl-1H-tetrazole-5-thiol | 6-azabicyclo[3.1.0]hex-3-en-2-ol | Water, 37 °C | (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol |

These examples highlight the utility of the thiol as a nucleophile to build more complex structures, which could be further elaborated to the target methanol derivative.

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. The synthesis of tetrazoles, including 1-Methyl-1H-tetrazole-5-methanol and its precursors, has benefited significantly from these advancements.

Microwave-Assisted Synthesis in Tetrazole Chemistry

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. semanticscholar.org The synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide can be significantly accelerated using microwave heating, with reactions often completing in minutes rather than hours. scielo.org.mx This technology is particularly advantageous for high-throughput synthesis and library generation.

Catalytic Methodologies for Tetrazole Formation (e.g., Heterogeneous and Nanoparticle Catalysis)

The use of catalysts is central to modern, sustainable tetrazole synthesis. A wide array of both homogeneous and heterogeneous catalysts have been developed to facilitate the cycloaddition reaction, often under milder conditions and with improved safety profiles by avoiding the use of hydrazoic acid.

Heterogeneous Catalysts: Solid-supported catalysts offer significant advantages in terms of easy separation from the reaction mixture, reusability, and reduced waste generation. Examples include nano-TiCl₄·SiO₂, which has been shown to be an efficient and recoverable catalyst for the synthesis of 5-substituted 1H-tetrazoles. google.comCurrent time information in Bangalore, IN. Other examples include magnetite nanoparticles with immobilized catalysts. organic-chemistry.org

Nanoparticle Catalysis: Nanomaterials, due to their high surface-area-to-volume ratio, often exhibit superior catalytic activity. Various nanoparticle-based catalysts, including those based on copper, zinc, and nickel, have been successfully employed in tetrazole synthesis. acs.orgprepchem.com For instance, sustainably produced β-Ni(OH)₂ nanoparticles have been used for the efficient catalytic synthesis of substituted tetrazoles in water. prepchem.com

The table below presents examples of catalytic systems used in tetrazole synthesis.

| Catalyst | Reactants | Solvent | Key Advantages |

| Nano-TiCl₄·SiO₂ | Benzonitriles, Sodium Azide | DMF | Reusable, efficient, environmentally benign |

| Fe₃O₄-adenine-Zn | Aromatic/Aliphatic Nitriles, Sodium Azide | PEG | High yield, short reaction time |

| β-Ni(OH)₂ Nanoparticles | Aldoximes, Sodium Azide | Water | Green synthesis, mild conditions |

| Cobalt(II) complex | Organonitriles, Sodium Azide | DMSO | Homogeneous catalysis, mechanistic understanding |

Multi-Component Reactions for Complex Tetrazole Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. google.combeilstein-journals.orgnih.gov Several MCRs are applicable to tetrazole synthesis.

Ugi-Azide Reaction: This four-component reaction involves an aldehyde (or ketone), an amine, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide). It is a powerful method for producing 1,5-disubstituted tetrazoles and has been used to create libraries of highly substituted tetrazole derivatives. scielo.org.mx

Passerini-Tetrazole Reaction: A variation of the classic Passerini reaction can be used to synthesize α-hydroxymethyl tetrazoles. beilstein-journals.org While early versions suffered from low yields and hazardous reagents like aluminum azide, this reaction is a key step in novel strategies to access 1-substituted tetrazole-5-carbaldehydes, the direct precursors to C-5 methanol tetrazoles. beilstein-journals.orgnih.gov This approach highlights the power of MCRs to construct valuable building blocks for further synthetic transformations.

Chemical Reactivity and Mechanistic Investigations

Reactions Governing the Tetrazole Heterocyclic Ring

The 1-methyl-1H-tetrazole ring is a π-deficient system, a characteristic that renders it generally stable and resistant to electrophilic attack but susceptible to other transformations. thieme-connect.de Despite its inherent stability, the ring can participate in several characteristic reactions, including thermal and photochemical cleavage.

Under specific conditions, such as in the presence of strong bases like n-butyllithium, related 1-substituted tetrazoles can be C-lithiated at the 5-position. bhu.ac.in While this is a common step for introducing substituents, at elevated temperatures, it can lead to ring fragmentation, yielding cyanamide (B42294) derivatives and molecular nitrogen. bhu.ac.in

The tetrazole ring is also known to undergo cleavage under photochemical conditions. Irradiation with UV light can induce the extrusion of molecular nitrogen (N₂), a hallmark reaction of the tetrazole core. researchgate.netcore.ac.uk This process typically generates highly reactive intermediates, such as nitrilimines or diazirines, which then rearrange to form various products. semanticscholar.orguc.pt Similarly, thermal decomposition leads to fragmentation of the heterocyclic system. evitachem.comoup.com

Transformations of the C-5 Methanol (B129727) Functional Group

The methanol group (-CH₂OH) at the C-5 position is a key site for chemical modification of the molecule, allowing for a range of functional group interconversions typical of primary alcohols. These transformations can occur while leaving the tetrazole ring intact.

One of the primary reactions of the C-5 methanol group is oxidation . Analogous to other primary alcohols, this group can be oxidized to form the corresponding aldehyde, 1-methyl-1H-tetrazole-5-carbaldehyde, and further to the carboxylic acid, 1-methyl-1H-tetrazole-5-carboxylic acid, using appropriate oxidizing agents. The synthesis of related (tetrazol-5-yl)methanols often proceeds via the reduction of a C-5 aldehyde, implying the feasibility of the reverse oxidative reaction. nih.govacs.org

Other potential transformations include etherification and esterification . The hydroxyl group can react with alkyl halides or other electrophiles under basic conditions to form ethers. Similarly, reaction with acyl chlorides or carboxylic anhydrides would yield the corresponding esters. These reactions provide pathways to a diverse array of derivatives with modified steric and electronic properties. A patent describing the reaction of the related 1-methyl-1H-tetrazole-5-thiol with a halomethyl substrate to form a thio-ether, which is subsequently oxidized, demonstrates that the C-5 position is amenable to such nucleophilic substitution-type reactions. google.com

| Reaction Type | Reagent Class | Product Functional Group |

|---|---|---|

| Oxidation | Oxidizing Agents (e.g., PCC, KMnO₄) | Aldehyde, Carboxylic Acid |

| Etherification | Alkyl Halides (in base) | Ether |

| Esterification | Acyl Halides, Anhydrides | Ester |

Exploration of Nucleophilic and Electrophilic Pathways on the Tetrazole Scaffold

The electronic nature of the 1,5-disubstituted tetrazole scaffold determines its reactivity towards nucleophiles and electrophiles.

Nucleophilic Pathways: The tetrazole ring's electron-deficient (π-deficient) character makes it susceptible to nucleophilic attack. bhu.ac.in This is particularly pronounced at the C-5 position when a suitable leaving group is present. Studies on 5-halotetrazoles show they readily undergo nucleophilic substitution. bhu.ac.in Kinetic analyses have revealed that 1,5-disubstituted tetrazoles, such as 5-bromo-1-methyltetrazole, are more reactive towards nucleophiles than their 2,5-disubstituted counterparts. This enhanced reactivity is attributed to the greater stabilization of the reaction intermediate formed during the substitution process. bhu.ac.in The widely used Ugi-azide multicomponent reaction to form 1,5-disubstituted tetrazoles is a prime example of the importance of nucleophilic pathways in the synthesis of this scaffold. mdpi.comresearchgate.net

Electrophilic Pathways: The tetrazole ring is generally resistant to electrophilic substitution due to the deactivating effect of the four nitrogen atoms. bhu.ac.in Such reactions typically require the presence of potent electron-releasing groups on the ring. bhu.ac.in For 1-Methyl-1H-tetrazole-5-methanol, the primary sites for electrophilic attack are the ring nitrogen atoms, which act as weak bases. thieme-connect.de The N-4 position is generally considered the most nucleophilic center in 1-substituted tetrazoles. researchgate.net Reaction with electrophiles like alkylating agents (e.g., methyl iodide) would not occur on the ring carbon but rather on a ring nitrogen, leading to the formation of a quaternary trimethyltetrazolium salt. oup.com

Thermally and Photochemically Induced Reactions

1-Methyl-1H-tetrazole-5-methanol is susceptible to degradation under thermal and photochemical stress, with both pathways primarily involving the cleavage of the heterocyclic ring.

Thermally Induced Reactions: Heating tetrazole derivatives can lead to fragmentation. The thermal decomposition of the related 1,4,5-trimethyltetrazolium iodide at high temperatures results in a mixture of 1,5- and 2,5-dimethyltetrazole, suggesting that complex intermolecular methyl transfers and rearrangements can occur. oup.com For other substituted methyltetrazoles, such as 1-hydroxy-5-methyltetrazole, decomposition begins at temperatures around 194°C. mdpi.com The general mechanism for tetrazole thermolysis often involves the elimination of molecular nitrogen and the formation of nitrilimines or other reactive species. colab.ws

Photochemically Induced Reactions: The photochemistry of 1-substituted methyltetrazoles has been studied, particularly with different C-5 substituents. UV irradiation is a common method to induce ring cleavage. researchgate.netsemanticscholar.org For 5-mercapto-1-methyltetrazole (B193830), photolysis leads to multiple products through different fragmentation pathways:

Nitrogen Extrusion: Elimination of N₂ to form a 1-methyl-1H-diazirene-3-thiol intermediate. core.ac.ukevitachem.com

Ring Cleavage: Fission of the N(1)-N(2) and N(4)-C(5) bonds to produce methyl isothiocyanate and hydrazoic acid. researchgate.netevitachem.com

Simultaneous Extrusion: Elimination of both N₂ and the C-5 substituent (in this case, sulfur) to yield N-methylcarbodiimide. core.ac.ukevitachem.com

These studies indicate that the photolysis of 1-Methyl-1H-tetrazole-5-methanol would likely proceed through analogous pathways involving cleavage of the tetrazole ring. The exact nature of the final products would depend on the specific reaction conditions and the subsequent reactions of the highly reactive intermediates formed. researchgate.net

| Pathway | Intermediate/Product Type | Notes |

|---|---|---|

| N₂ Extrusion | Diazirine derivative | Results from cleavage of N-N bonds. |

| Ring Fragmentation | Cyanamide/Carbodiimide derivatives | Involves cleavage of multiple ring bonds. uc.pt |

Tautomeric Equilibria in 1H-Tetrazole Systems

Tautomerism is a fundamental characteristic of the parent tetrazole ring system. Unsubstituted tetrazole can exist in two primary tautomeric forms: 1H-tetrazole and 2H-tetrazole. Both of these isomers are considered aromatic due to the presence of a 6 π-electron system. A third, non-aromatic isomer, 5H-tetrazole, is also theoretically possible but is generally less stable.

The equilibrium between the 1H- and 2H-tautomers is highly sensitive to the surrounding environment. In the gas phase and non-polar solvents, the 2H-tetrazole form tends to be the more stable and dominant species. However, in the solid state and in polar solvents, the equilibrium shifts to favor the more polar 1H-tetrazole tautomer.

In the case of 1-Methyl-1H-tetrazole-5-methanol , the presence of the methyl group covalently bonded to the N-1 nitrogen atom prevents this tautomeric equilibrium. The structure is "locked" in the 1-substituted form, and it cannot isomerize to a 2-substituted tautomer via the proton-transfer mechanism observed in the parent compound. Therefore, while tautomerism is a critical concept for understanding the chemistry of unsubstituted and 5-substituted tetrazoles, it is not a dynamic process for N-substituted derivatives like 1-Methyl-1H-tetrazole-5-methanol.

Coordination Chemistry and Ligand Applications

Principles of Coordination by Tetrazole-Based Ligands

Tetrazole-based ligands are versatile building blocks in coordination and supramolecular chemistry due to the exceptional coordination ability of their four nitrogen atoms. ualg.pt They can act as multidentate ligands or as bridging units to construct complex supramolecular assemblies. ualg.pt The specific coordination mode is influenced by several factors, including the nature of the substituents on the tetrazole ring, the chosen metal ion, and the counter-anions present in the reaction. researchgate.net

The tetrazole ring itself can coordinate to a metal center in various ways, utilizing one or more of its nitrogen atoms. For 1-substituted tetrazoles, coordination commonly occurs through the N4 atom. However, bridging modes involving N3 and N4 are also observed. The electronic nature of the substituent at the C5 position significantly impacts the electron density of the tetrazole ring, thereby affecting the donor properties of the nitrogen atoms.

In the case of 1-Methyl-1H-tetrazole-5-methanol , the ligand presents two potential coordination domains: the tetrazole ring nitrogens and the hydroxyl oxygen of the methanol (B129727) group. This dual functionality allows for several coordination possibilities:

Monodentate coordination: Primarily through a nitrogen atom of the tetrazole ring, most commonly N4.

Bidentate chelation: Involving a nitrogen atom (e.g., N4) and the oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring with the metal center.

Bridging coordination: The ligand can bridge two or more metal centers using different nitrogen atoms of the tetrazole ring, or a combination of a nitrogen atom and the hydroxyl oxygen.

The presence of the N-methyl group prevents deprotonation at that site and fixes the tautomeric form, which simplifies the resulting coordination geometries compared to 1H-tetrazoles. researchgate.net The hydroxyl group, besides being a potential coordination site, can also act as a hydrogen bond donor, playing a crucial role in the formation of extended supramolecular networks.

Synthesis and Characterization of Metal-Tetrazole Complexes

The synthesis of metal complexes with tetrazole-based ligands typically involves the direct reaction of the ligand with a suitable metal salt in a solvent. For ligands like 1-Methyl-1H-tetrazole-5-methanol , polar solvents such as methanol, ethanol, or water are commonly employed. jetir.org The reaction is often carried out by refluxing the mixture for several hours to ensure completion. jetir.org In some cases, hydrothermal or solvothermal methods are used to promote the crystallization of the resulting coordination polymers. rsc.org

The general procedure for synthesizing a metal complex with 1-Methyl-1H-tetrazole-5-methanol would involve:

Dissolving the ligand and a metal salt (e.g., chloride, nitrate (B79036), perchlorate, or acetate (B1210297) salts of transition metals) in a suitable solvent or solvent mixture.

Mixing the solutions, often in a specific metal-to-ligand molar ratio.

Heating the resulting mixture under reflux, if necessary, to drive the reaction to completion.

Cooling the solution to allow for the precipitation or crystallization of the complex.

Isolating the solid product by filtration, washing it with a suitable solvent to remove unreacted starting materials, and drying it.

Characterization of the resulting complexes relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the tetrazole ring and the C-O and O-H bonds of the methanol group. researchgate.net

NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the ligand within the complex in solution, although this is often limited by the paramagnetic nature of many transition metal ions.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, coordination geometry of the metal center, and the packing of molecules in the solid state. researchgate.net

Elemental Analysis: To confirm the empirical formula of the synthesized complex. researchgate.net

Thermal Analysis (TGA/DSC): To study the thermal stability of the complexes and identify the loss of solvent or ligand molecules upon heating. researchgate.net

Role as a Multidentate Ligand in Transition Metal Chemistry

The term multidentate refers to a ligand that can bind to a central metal atom through two or more donor atoms. 1-Methyl-1H-tetrazole-5-methanol is a classic example of a potentially multidentate ligand. While many simple 1-substituted tetrazoles act as monodentate ligands, the addition of the methanol group at the C5 position introduces an oxygen donor atom, enabling bidentate or bridging behavior.

This dual-functionality allows the ligand to form more stable complexes (due to the chelate effect) and to construct coordination polymers with higher dimensionality. For instance, it can act as a linker between metal centers, with the tetrazole ring coordinating to one metal and the methanol group's oxygen coordinating to another. This bridging capability is fundamental to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. rsc.orgnih.gov

The flexibility of the methylene (B1212753) bridge between the tetrazole ring and the hydroxyl group also influences the ligand's adaptability in coordinating to metal centers with different geometric preferences. mdpi.com

Supramolecular Architectures Directed by Tetrazole Coordination

Beyond the primary coordination bonds between the ligand and the metal ion, non-covalent interactions play a critical role in organizing the metal complexes into higher-order supramolecular architectures. The structure of 1-Methyl-1H-tetrazole-5-methanol is particularly suited for directing the formation of such structures.

The key interactions include:

Hydrogen Bonding: The hydroxyl group of the methanol substituent is a potent hydrogen bond donor. It can form strong hydrogen bonds with counter-anions, coordinated or solvated water molecules, or nitrogen atoms of adjacent tetrazole rings. mdpi.comnih.gov These interactions can link individual complex units or coordination polymer chains into extended 2D or 3D networks.

π-π Stacking: The aromatic tetrazole rings can engage in π-π stacking interactions, further stabilizing the crystal packing.

The interplay between the coordination bonds and these weaker interactions directs the self-assembly process, leading to diverse and often complex crystal structures. The choice of metal ion and counter-anion can significantly influence which interactions dominate, allowing for the rational design of materials with specific network topologies. rsc.org

Catalytic Potential of Tetrazole-Metal Complexes in Organic Transformations

Metal-tetrazole complexes are increasingly being explored for their catalytic properties. researchgate.net The nitrogen-rich environment provided by the tetrazole ligand can modulate the electronic properties and reactivity of the metal center, making it an active catalyst for various organic reactions. ualg.pt

While specific catalytic studies on complexes of 1-Methyl-1H-tetrazole-5-methanol are not widely reported, the structural features suggest potential applications. The presence of both a tetrazole ring and a hydroxyl group could lead to cooperative effects in catalysis. For example, the hydroxyl group could act as a proton shuttle or a secondary binding site for a substrate, while the metal center performs the primary catalytic transformation.

Potential areas of catalysis where such complexes could be active include:

Oxidation Reactions: As seen with other tetrazole-metal complexes. ualg.pt

Coupling Reactions: Where the ligand can stabilize the catalytically active metal species. google.com

Cycloaddition Reactions: Such as the conversion of CO₂ into cyclic carbonates, a field where metal-organic frameworks are showing promise.

The investigation into the catalytic activity of 1-Methyl-1H-tetrazole-5-methanol complexes represents a promising avenue for future research.

Computational and Theoretical Chemical Studies

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of 1-Methyl-1H-tetrazole-5-methanol. These calculations typically begin with geometry optimization to find the most stable arrangement of atoms in the molecule. For 1-Methyl-1H-tetrazole-5-methanol, the optimized geometry would reveal key bond lengths and angles, providing a foundational understanding of its three-dimensional structure.

The electronic properties of the tetrazole ring are significantly influenced by the substituents at the N1 and C5 positions. The methyl group at N1 is an electron-donating group, which can affect the electron density distribution within the tetrazole ring. The methanol (B129727) group at C5, with its hydroxyl functionality, can participate in intramolecular hydrogen bonding, further influencing the electronic environment.

Natural Bond Orbital (NBO) analysis is a common technique used to study the delocalization of electron density and the nature of bonding within the molecule. For 1-Methyl-1H-tetrazole-5-methanol, NBO analysis would likely show significant delocalization of π-electrons within the tetrazole ring, a characteristic feature of aromatic systems. It would also quantify the interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds, providing a detailed picture of the electronic stabilization.

Analysis of Molecular Orbitals and Energy Gaps (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. mdpi.com

For 1-Methyl-1H-tetrazole-5-methanol, the HOMO is expected to be localized primarily on the electron-rich tetrazole ring and the oxygen atom of the methanol group. The LUMO, conversely, would likely be distributed over the π-system of the tetrazole ring. A smaller HOMO-LUMO gap generally implies higher reactivity. ajrconline.org Computational methods can precisely calculate the energies of these orbitals and visualize their spatial distribution.

These calculations allow for the determination of global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Global Reactivity Descriptors for a Representative Substituted Tetrazole

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 8 - 10 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1 - 3 | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.5 - 6.5 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 3.5 - 4.5 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | 0.11 - 0.14 | Tendency to undergo chemical change. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.5 - 5.0 | Propensity to accept electrons. |

Note: The values presented are typical for substituted tetrazoles and are illustrative. Specific values for 1-Methyl-1H-tetrazole-5-methanol would require dedicated calculations.

Theoretical Approaches to Tautomerism and Conformational Analysis

Tetrazole derivatives can exist as different tautomers, primarily the 1H- and 2H-forms. In the case of 1-Methyl-1H-tetrazole-5-methanol, the nitrogen at the 1-position is already substituted with a methyl group, which prevents tautomerization involving this position. However, the presence of the hydroxymethyl group at the C5 position introduces the possibility of conformational isomers due to the rotation around the C-C and C-O single bonds.

Theoretical calculations are essential to explore the potential energy surface of the molecule and identify the most stable conformers. By systematically rotating the dihedral angles of the hydroxymethyl group, computational methods can locate energy minima corresponding to stable conformations. These studies often reveal that specific conformers are stabilized by intramolecular hydrogen bonds, for instance, between the hydroxyl hydrogen and one of the nitrogen atoms of the tetrazole ring. The relative energies of these conformers can be calculated to predict their populations at a given temperature. Combined experimental and theoretical studies on similar tetrazole derivatives have shown that different tautomers and conformers can coexist in the gas phase and in solution. unlp.edu.ar

Molecular Modeling and Simulation Techniques for Tetrazole Systems

Molecular modeling and simulation techniques, such as molecular dynamics (MD), provide a way to study the dynamic behavior of molecules like 1-Methyl-1H-tetrazole-5-methanol in various environments. nih.gov MD simulations can model the interactions of the molecule with solvent molecules, offering insights into its solvation and transport properties.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters. For 1-Methyl-1H-tetrazole-5-methanol, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. d-nb.infocardiff.ac.uk

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions.

NMR Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. d-nb.info These predictions are invaluable for confirming the structure of newly synthesized compounds and for understanding the electronic environment of each atom in the molecule.

Furthermore, computational chemistry allows for the calculation of various reactivity descriptors beyond the global ones mentioned earlier. Local reactivity descriptors, such as Fukui functions and condensed-to-atom electrophilic and nucleophilic Parr functions, can be calculated to identify the specific atoms or regions within the molecule that are most susceptible to electrophilic or nucleophilic attack. This information is critical for predicting the regioselectivity of chemical reactions involving 1-Methyl-1H-tetrazole-5-methanol.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational landscape of 1-Methyl-1H-tetrazole-5-methanol.

The FT-IR spectrum of tetrazole derivatives typically displays characteristic absorption bands. For the tetrazole ring itself, vibrations are expected in the regions of 1296-1598 cm⁻¹ and 1048-1208 cm⁻¹. chalcogen.ro The presence of the methyl group (-CH₃) would be indicated by C-H stretching vibrations, usually observed between 2900 and 3000 cm⁻¹. researchgate.net The hydroxyl group (-OH) of the methanol (B129727) substituent gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching, while the C-O stretching vibration would appear in the 1000-1300 cm⁻¹ range.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The tetrazole ring vibrations are also active in the Raman spectrum. Analysis of both FT-IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of vibrational modes. researchgate.netresearchgate.net These assignments can help in confirming the molecular structure and identifying any conformational isomers that may exist. For instance, studies on similar molecules like 5-mercapto-1-methyltetrazole (B193830) have utilized these techniques to distinguish between different tautomeric forms. core.ac.uk

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of 1-Methyl-1H-tetrazole-5-methanol in solution.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For 1-Methyl-1H-tetrazole-5-methanol, distinct signals are expected for the methyl protons (N-CH₃), the methylene (B1212753) protons (-CH₂OH), and the hydroxyl proton (-OH). The chemical shift of the N-methyl group in 1-substituted tetrazoles typically appears around 3.9-4.4 ppm. acgpubs.org The methylene protons adjacent to the hydroxyl group would likely resonate in the range of 4.0-5.0 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Key signals would correspond to the carbon atom of the methyl group, the methylene carbon, and the C5 carbon of the tetrazole ring. The C5 carbon of a 1-substituted 1H-tetrazole ring typically resonates around 142-156 ppm. mdpi.comsciforum.net The chemical shifts of the methyl and methylene carbons would appear further upfield.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy offers direct insight into the electronic structure of the tetrazole ring. conicet.gov.ar The nitrogen atoms in the tetrazole ring exhibit a wide range of chemical shifts, which are sensitive to substitution patterns. conicet.gov.ar For a 1-substituted tetrazole, distinct signals for N1, N2, N3, and N4 would be observed, with the N1 signal being significantly shielded compared to the others. conicet.gov.ar Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish correlations between protons and carbons, as well as between protons and nitrogens, further confirming the connectivity of the molecule. conicet.gov.ar

Below is a table summarizing the expected NMR data for 1-Methyl-1H-tetrazole-5-methanol based on literature values for similar compounds.

| Nucleus | Expected Chemical Shift (ppm) | Notes |

| ¹H (N-CH₃) | 3.9 - 4.4 | Singlet |

| ¹H (-CH₂OH) | 4.0 - 5.0 | Singlet or multiplet depending on coupling |

| ¹H (-OH) | Variable | Broad singlet |

| ¹³C (C5) | 142 - 156 | |

| ¹³C (-CH₂OH) | ~50-65 | |

| ¹³C (N-CH₃) | ~30-40 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of 1-Methyl-1H-tetrazole-5-methanol and to study its fragmentation patterns, which can provide additional structural information. Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular mass.

Tandem mass spectrometry (MS/MS) studies on the [M+H]⁺ ion would reveal characteristic fragmentation pathways. For tetrazole derivatives, a common fragmentation pathway involves the loss of a nitrogen molecule (N₂) or hydrazoic acid (HN₃). lifesciencesite.com The fragmentation of 1-Methyl-1H-tetrazole-5-methanol would likely involve initial cleavages of the tetrazole ring or the methanol substituent. The analysis of these fragment ions helps to piece together the molecular structure and corroborate the findings from other spectroscopic methods. lifesciencesite.comrsc.org

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction: If a suitable single crystal of 1-Methyl-1H-tetrazole-5-methanol can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding the molecular geometry and packing in the crystal lattice. Studies on other tetrazole derivatives have revealed detailed structural information, including the planarity of the tetrazole ring and the nature of intermolecular hydrogen bonding. mdpi.comnih.gov

Powder X-ray Diffraction (PXRD): In cases where single crystals are not available, PXRD can be used to analyze the crystalline nature of the bulk material. The resulting diffraction pattern serves as a fingerprint for the specific crystalline phase and can be used for phase identification and to assess purity. While not providing the same level of detail as single-crystal analysis, PXRD is a powerful tool for characterizing the solid-state properties of the compound.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are crucial for understanding the thermal stability and phase behavior of 1-Methyl-1H-tetrazole-5-methanol.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. This technique can be used to determine the melting point, and to identify any other phase transitions, such as solid-solid transitions or decomposition events. For many tetrazole derivatives, decomposition occurs at elevated temperatures. rug.nl

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is particularly useful for studying the decomposition of the compound. The TGA thermogram would show the temperature at which decomposition begins and the mass loss associated with the release of volatile fragments, such as nitrogen gas.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of 1-Methyl-1H-tetrazole-5-methanol. While the tetrazole ring itself is generally considered electrochemically stable, the presence of substituents can influence its redox behavior. nih.gov CV can be used to determine the oxidation and reduction potentials of the compound, providing insights into its electronic properties and its potential for use in electrochemical applications. nih.govresearchgate.netresearchgate.netscirp.org The electrochemical behavior can be influenced by the solvent and supporting electrolyte used in the experiment.

Applications in Advanced Materials and Chemical Technologies

Development of High-Nitrogen Content Materials

The tetrazole ring is characterized by a high nitrogen content and a significant positive heat of formation, properties that are highly desirable for energetic materials. researchgate.netuni-muenchen.de The decomposition of tetrazole-based compounds typically releases large volumes of nitrogen gas (N₂), making them effective and environmentally benign gas generators. researchgate.net 1-Methyl-1H-tetrazole-5-methanol serves as a key scaffold for the synthesis of new high-nitrogen, high-energy-density materials (HEDMs). mdpi.comnih.gov

The strategic introduction of energetic functional groups onto the tetrazole core is a common approach to enhance detonation performance. researchgate.net The hydroxyl group in 1-Methyl-1H-tetrazole-5-methanol provides a convenient anchor point for such modifications. Researchers can replace or functionalize this group to incorporate explosophoric moieties like nitro (-NO₂), nitrate (B79036) ester (-ONO₂), or azido (B1232118) (-N₃) groups. researchgate.netrsc.org For instance, the synthesis of energetic plasticizers, which are crucial components in propellants and explosives, often involves incorporating these energetic groups into organic molecules. researchgate.netrsc.org

Furthermore, the tetrazole ring can be used to form energetic salts. Research on related compounds, such as 1-hydroxy-5-methyltetrazole, has shown that it can serve as a scaffold and an anion for preparing a variety of nitrogen-rich energetic salts with compounds like hydroxylamine (B1172632) and guanidine. mdpi.comnih.gov These salts often exhibit a balance of high thermal stability and low sensitivity to mechanical stimuli, which are critical properties for practical energetic materials. mdpi.com

Table 1: Thermal Properties of Energetic Salts Derived from a Related Tetrazole Scaffold

| Compound | Melting Point (°C) | Decomposition Temperature (°C) |

|---|---|---|

| 1-Hydroxy-5-methyltetrazole | 146 | 194 |

| Ammonium Salt | - | 229 |

| Hydrazinium Salt | - | 224 |

| Guanidinium Salt | - | 256 |

Data derived from studies on 1-hydroxy-5-methyltetrazole, a structurally similar compound, to illustrate the potential of such scaffolds in creating thermally stable energetic materials. mdpi.com

Utilization in Polymer Science and Macromolecular Engineering

Nitrogen-rich polymers are of great interest for applications ranging from energetic binders in propellant formulations to advanced biomaterials. conicet.gov.arconicet.gov.aruni-muenchen.de Tetrazole-containing polymers are particularly notable for their high nitrogen content and thermal stability. uni-muenchen.de While 1-Methyl-1H-tetrazole-5-methanol is not a monomer itself, its functional -CH₂OH group allows for its conversion into polymerizable derivatives.

A key strategy involves the esterification of the hydroxyl group with polymerizable acids like acrylic acid or methacrylic acid. This would transform the molecule into a vinyl-type monomer, analogous to 1-methyl-5-vinyltetrazole, which is known to be a valuable monomer for creating nitrogen-rich macromolecular substances. mdpi.com These monomers can then be polymerized to form polyvinyltetrazoles, which are promising as high-molecular-weight bases for energy-intensive systems. mdpi.com

Another advanced approach is the synthesis of novel tetrazole-decorated polymers through methods like thiol-ene polymerization. conicet.gov.arconicet.gov.ar This involves designing specific α,ω-diene monomers decorated with tetrazole units. conicet.gov.ar The synthesis of such monomers can be achieved through multicomponent reactions, where a precursor derived from 1-Methyl-1H-tetrazole-5-methanol could be incorporated. The resulting polymers can exhibit high molecular weights and possess unique properties, such as solubility in polar organic solvents like methanol (B129727), making them suitable for a range of applications from biomaterials to energy storage. conicet.gov.ar

Contribution to Functional Materials Design

The design of functional materials, particularly for pharmaceutical and biomedical applications, often relies on molecular scaffolds that offer specific physicochemical properties and metabolic stability. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a common functional group in biologically active molecules. beilstein-journals.orgnih.gov This substitution can enhance a molecule's metabolic stability and lipophilicity, which are desirable drug-like characteristics. nih.govnih.gov

1-Methyl-1H-tetrazole-5-methanol provides a versatile platform for designing such functional materials. The 1-methyl-tetrazole moiety can be incorporated into larger molecules to modulate their biological activity. For example, research on the related compound 1-methyl-1H-tetrazole-5-thiol has led to the synthesis of a novel aminocyclopentitol, a class of compounds known to be potent glycosidase inhibitors with potential therapeutic applications. mdpi.com This demonstrates the utility of the 1-methyltetrazole (B91406) core in creating complex, biologically active structures.

The functional hydroxymethyl group of 1-Methyl-1H-tetrazole-5-methanol can be used to link the tetrazole core to other molecular fragments, enabling the systematic exploration of structure-activity relationships in drug discovery. Derivatives of 5-substituted 1H-tetrazoles have been investigated for a range of biological activities, including antibacterial, antifungal, and antitumor properties. nih.govnih.gov

Role as a Building Block for Complex Chemical Structures

One of the most significant applications of 1-Methyl-1H-tetrazole-5-methanol is its role as a precursor to a highly valuable class of synthetic intermediates: 1-substituted tetrazole-5-carbaldehydes. beilstein-journals.orgbeilstein-archives.org These aldehydes are powerful building blocks in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are prized in medicinal chemistry for their ability to rapidly generate libraries of complex, drug-like molecules from simple starting materials. beilstein-journals.orgnih.govnih.gov

The transformation of 1-Methyl-1H-tetrazole-5-methanol into its corresponding aldehyde is typically achieved through mild oxidation methods, such as the Swern oxidation. beilstein-journals.org This process converts the primary alcohol (-CH₂OH) into a reactive aldehyde (-CHO) moiety.

Table 2: Synthesis of 1-Substituted Tetrazole-5-carbaldehydes via Oxidation

| Starting Material Precursor (Isocyanide) | Oxidation Method | Aldehyde Product Yield |

|---|---|---|

| Benzyl isocyanide | Swern Oxidation | Moderate to Excellent |

| tert-Octyl isocyanide | Swern Oxidation | Moderate to Excellent |

| tert-Butyl isocyanide | Swern Oxidation | Moderate to Excellent |

| Cyclohexyl isocyanide | Swern Oxidation | Trace Amount |

This table illustrates the general feasibility of oxidizing hydroxymethyltetrazoles (precursors to 1-Methyl-1H-tetrazole-5-methanol) to their corresponding aldehydes. beilstein-journals.org

Once formed, 1-methyl-1H-tetrazole-5-carbaldehyde can be used as the "oxo component" in Passerini and Ugi reactions. beilstein-journals.orgrug.nl

Passerini Reaction: A three-component reaction involving an aldehyde, an isocyanide, and a carboxylic acid to form an α-acyloxy carboxamide.

Ugi Reaction: A four-component reaction involving an aldehyde, an isocyanide, an amine, and a carboxylic acid to produce a bis-amide.

The use of tetrazole aldehydes in these MCRs allows for the direct incorporation of the metabolically stable and biologically important tetrazole ring into diverse molecular scaffolds. beilstein-journals.orgnih.gov This "building block" strategy is considered a significant advancement over traditional methods that often require introducing the tetrazole ring in a late-stage functionalization step from nitrile precursors. beilstein-journals.org It provides a more efficient and versatile route to novel tetrazole-based compounds for high-throughput screening in drug discovery programs. nih.gov

Structure Reactivity and Structure Function Relationship Studies

Investigation of Substituent Effects on Chemical Behavior

The chemical behavior of the 1-Methyl-1H-tetrazole-5-methanol core is significantly influenced by the electronic and steric nature of substituents. The tetrazole ring itself is a strong electron-withdrawing group, which impacts the acidity and reactivity of the adjacent methanol (B129727) moiety.

Research into related 1-substituted tetrazoles has shown that the nature of the substituent at the N1 position and any modifications to the C5-methanol group can modulate the electronic properties of the entire molecule. For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the tetrazole ring can alter its aromaticity and the pKa of the molecule. researchgate.net Studies on 2-substituted 4-azidopyrimidines, which exist in equilibrium with a tetrazole form, have demonstrated that substituents can steer this equilibrium. rsc.org Electron-donating groups tend to favor the tetrazole form, while electron-withdrawing and sterically demanding groups can shift the equilibrium towards the azide (B81097) form. rsc.org

The reactivity of the C5 position of the tetrazole ring is also a subject of interest. Functionalization at this position is often achieved through metalation. However, lithiated tetrazoles are known to be unstable. acs.org The use of organomagnesium intermediates has been shown to be a more stable alternative for derivatization. acs.org The photochemical reactivity of tetrazoles is another area of active investigation, with the substitution pattern on the ring strongly influencing the decomposition pathways and the nature of the resulting photoproducts. acs.orgmdpi.com

To illustrate the effect of substituents on the properties of molecules containing the 1-methyl-1H-tetrazole core, the following table summarizes key findings from studies on related compounds.

| Compound/Scaffold | Substituent | Observed Effect | Reference |

| 2-Substituted 4-azidopyrimidines | Electron-donating groups (e.g., -SCH₃, -OCH₃) | Favors the tetrazole tautomer in the azide-tetrazole equilibrium. | rsc.org |

| 2-Substituted 4-azidopyrimidines | Electron-withdrawing groups (e.g., -SO₂CH₃) | Favors the azide tautomer in the azide-tetrazole equilibrium. | rsc.org |

| 5-Substituted Tetrazoles | Electron-withdrawing group (-COOH) | Increases the aromaticity of the tetrazole ring. | researchgate.net |

| 5-Substituted Tetrazoles | Electron-donating group (-NH₂) | Weakens the aromaticity of the tetrazole ring. | researchgate.net |

| 1-Substituted Tetrazoles | N-Boc-protected hydrazine | Enables the synthesis of highly substituted 5-(hydrazinomethyl)-1-methyl-1H-tetrazoles. | organic-chemistry.org |

Rational Design Principles for Tetrazole-Based Chemical Scaffolds

The 1-Methyl-1H-tetrazole-5-methanol structure serves as a valuable scaffold in the rational design of novel chemical entities, particularly in medicinal chemistry. The tetrazole ring is a privileged structure due to its metabolic stability and ability to participate in various non-covalent interactions. nih.govacs.org

Key principles in the rational design of tetrazole-based scaffolds include:

Scaffold Hopping and Bioisosteric Replacement: The tetrazole ring is a well-established bioisostere of the carboxylic acid group. nih.govrug.nlthieme-connect.com This allows for the replacement of a carboxylic acid in a known active molecule with a tetrazole to potentially improve properties like lipophilicity and metabolic stability while maintaining or enhancing biological activity. nih.gov

Multi-Component Reactions (MCRs): MCRs are powerful tools for the rapid generation of diverse libraries of tetrazole-containing compounds. acs.orgnih.gov The Ugi tetrazole reaction, for example, allows for the combination of multiple starting materials in a single step to create complex and highly substituted tetrazole derivatives. organic-chemistry.org This approach is instrumental in exploring a wide chemical space around the tetrazole scaffold for lead discovery and optimization. nih.gov

Conformational Rigidity: The planar nature of the tetrazole ring can introduce a degree of conformational rigidity into a molecule. nih.gov This can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Modulation of Physicochemical Properties: The nitrogen-rich nature of the tetrazole ring allows for fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The 1-Methyl-1H-tetrazole-5-methanol scaffold, with its hydroxyl group, offers a versatile platform for further chemical modification. The hydroxyl group can be derivatized to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships in a systematic manner.

Conceptual Application of Bioisosterism in Chemical Design

Bioisosterism, the principle of replacing a functional group in a molecule with another group that has similar physical or chemical properties to create a new compound with similar biological activity, is a cornerstone of modern drug design. researchgate.net The tetrazole ring is a classic non-classical bioisostere of the carboxylic acid group. nih.govrug.nlthieme-connect.comresearchgate.net

This bioisosteric relationship is founded on several key similarities:

Acidity: The pKa of the N-H proton in a 5-substituted-1H-tetrazole is comparable to that of a carboxylic acid. rug.nl

Planarity and Size: Both the tetrazole ring and the carboxylate group are planar, and their sizes are similar. rug.nlresearchgate.net

Charge Distribution: The negative charge of the tetrazolate anion is delocalized over the four nitrogen atoms, similar to the delocalization of the negative charge over the two oxygen atoms of the carboxylate anion. researchgate.net

The advantage of using a tetrazole as a carboxylic acid bioisostere often lies in its improved metabolic stability and increased lipophilicity, which can lead to better cell membrane permeability. researchgate.net

In the context of 1-Methyl-1H-tetrazole-5-methanol, the entire molecule can be conceptualized as a bioisosteric replacement for various functionalities. The -CH₂OH group, in particular, can be considered a bioisostere for other small, polar functional groups. For instance, it could potentially mimic the side chain of amino acids like serine or threonine in peptidomimetics. Furthermore, the tetrazole ring itself can act as a bioisostere for a cis-amide bond, a feature that is particularly useful in the design of peptide-based drugs. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 1-Methyl-1H-tetrazole-5-methanol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, highlights a heterogeneously catalyzed synthesis using PEG-400 as a solvent, Bleaching Earth Clay (pH-12.5) as a catalyst, and controlled temperatures (70–80°C). Reaction progress is monitored via TLC, followed by ice-water quenching and recrystallization in aqueous acetic acid for purification. Optimizing catalyst loading (e.g., 10 wt%) and solvent choice (polar aprotic solvents like PEG-400) improves yield. Alternative methods, such as continuous-flow microreactor systems ( ), may enhance scalability and safety when handling reactive intermediates.

Q. Which spectroscopic techniques are critical for characterizing 1-Methyl-1H-tetrazole-5-methanol?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹, tetrazole ring vibrations at ~1450–1600 cm⁻¹) . Nuclear Magnetic Resonance (^1H NMR) confirms structure: the methyl group on the tetrazole ring appears as a singlet (~δ 3.5–4.0 ppm), while the methanol -OH proton may show broad signals (~δ 1.5–2.5 ppm) or be exchange-suppressed in DMSO-d₆ . Mass spectrometry (HRMS) validates molecular weight, and elemental analysis ensures stoichiometric purity.

Q. How can researchers quantify impurities in 1-Methyl-1H-tetrazole-5-methanol?

-

Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) is effective. provides a formula for quantifying related tetrazole derivatives using relative peak areas:

Here, are standard masses, are analyte/standard peak areas, and is sample mass. Use an internal standard (e.g., cefmenoxime hydrochloride) for calibration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. What strategies improve yield in large-scale synthesis of 1-Methyl-1H-tetrazole-5-methanol?

- Methodological Answer :

Low yields often stem from side reactions (e.g., oxidation of the methanol group). Mitigation strategies include:

- Catalyst optimization : Replace Bleaching Earth Clay with nano-TiCl₄·SiO₂ ( ), which increases surface area and reduces reaction time.

- Solvent selection : Use ionic liquids to stabilize intermediates and reduce byproduct formation.

- Flow chemistry : Implement continuous-flow systems ( ) for precise temperature control and faster mixing, minimizing decomposition.

Q. How does the substitution pattern of 1-Methyl-1H-tetrazole-5-methanol influence its chemical reactivity compared to analogs?

- Methodological Answer :

compares tetrazole derivatives with varying substituents (e.g., methyl vs. phenyl groups). The methyl group in 1-Methyl-1H-tetrazole-5-methanol enhances solubility in polar solvents but reduces thermal stability. To assess reactivity:

- Perform Hammett studies to correlate substituent effects with reaction rates.

- Use computational tools (e.g., DFT) to calculate electron density maps and predict sites for electrophilic/nucleophilic attack.

- Compare thermal decomposition profiles via TGA-DSC to evaluate stability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.